![molecular formula C26H21N3O4S B2678586 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-63-2](/img/no-structure.png)
7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant effects against pathogenic bacteria and fungi, including Mycobacterium tuberculosis and Candida albicans. Such compounds, including those related to the queried structure, have potential as therapeutic agents against infectious diseases (Alagarsamy et al., 2006).
Anticancer Activity
Several studies have focused on the synthesis and optimization of quinazoline derivatives for anticancer activity. These compounds target specific proteins involved in cancer cell growth and survival, such as the epidermal growth factor receptor (EGFR). This targeting can inhibit cancer cell proliferation and induce apoptosis, offering a promising approach for cancer therapy (Noolvi & Patel, 2013).
Antihistaminic Agents
Quinazoline derivatives have also been developed as H1-antihistaminic agents, showing effectiveness in protecting animals from histamine-induced bronchospasm. This suggests their potential in treating allergic reactions with minimal sedation, compared to traditional antihistamines (Alagarsamy, Giridhar, & Yadav, 2005).
Antitubercular and Antibacterial Evaluation
Further research into quinazoline derivatives has revealed their potent antitubercular properties against Mycobacterium tuberculosis, with specific compounds showing equivalent activity to standard antitubercular drugs. These studies indicate the potential of quinazoline-based compounds in addressing antibiotic resistance and treating tuberculosis (Anand et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the key intermediate, 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, followed by the final step of sulfanylation to obtain the target compound.", "Starting Materials": [ "2-nitrobenzoic acid", "2-bromo-4-methoxyphenol", "2-amino-3,4-dihydroisoquinoline", "4-(chloromethyl)benzoyl chloride", "thiourea", "sodium hydroxide", "sodium sulfide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromo-4-methoxyphenoxy)benzoic acid by reacting 2-nitrobenzoic acid with 2-bromo-4-methoxyphenol in the presence of sulfuric acid and ethanol.", "Step 2: Synthesis of 3,4-dihydroisoquinoline-2-carboxylic acid by reducing 2-amino-3,4-dihydroisoquinoline with sodium borohydride and then reacting with acetic anhydride.", "Step 3: Synthesis of 4-(3,4-dihydroisoquinoline-2-carbonyl)benzoyl chloride by reacting 4-(chloromethyl)benzoyl chloride with 3,4-dihydroisoquinoline-2-carboxylic acid in the presence of triethylamine.", "Step 4: Synthesis of the key intermediate, 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, by reacting 2-(2-bromo-4-methoxyphenoxy)benzoic acid, 4-(3,4-dihydroisoquinoline-2-carbonyl)benzoyl chloride, and thiourea in the presence of sodium hydroxide and sodium sulfide.", "Step 5: Final step of sulfanylation to obtain the target compound by reacting the key intermediate with sulfur in the presence of ethanol and sodium hydroxide." ] } | |
Numéro CAS |
688055-63-2 |
Formule moléculaire |
C26H21N3O4S |
Poids moléculaire |
471.53 |
Nom IUPAC |
7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H21N3O4S/c30-24(28-10-9-17-3-1-2-4-19(17)14-28)18-7-5-16(6-8-18)13-29-25(31)20-11-22-23(33-15-32-22)12-21(20)27-26(29)34/h1-8,11-12H,9-10,13-15H2,(H,27,34) |
Clé InChI |
JVAJMVSPTJDHEE-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)
![3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2678505.png)
![N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2678506.png)
![2-Chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone](/img/structure/B2678509.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
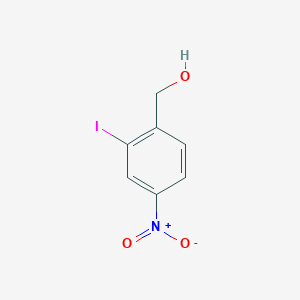
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
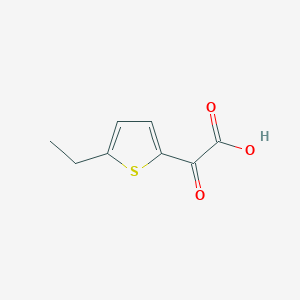
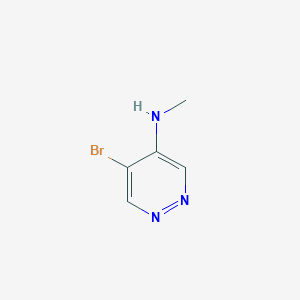
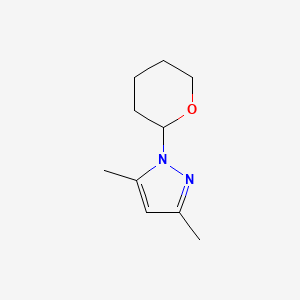
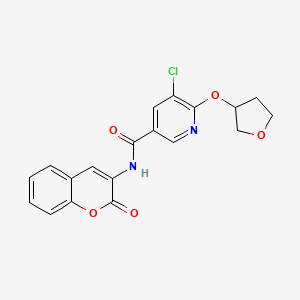
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)